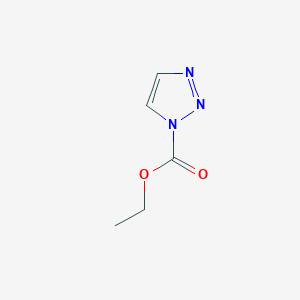

Ethyl 1H-1,2,3-triazole-1-carboxylate

Übersicht

Beschreibung

Ethyl 1H-1,2,3-triazole-1-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and is widely recognized for its versatility in various chemical reactions and applications. The presence of the triazole ring imparts unique chemical properties, making it valuable in multiple fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 1H-1,2,3-triazole-1-carboxylate can be synthesized through several methods, with one of the most common being the “click” chemistry approach. This method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction typically uses ethyl azidoacetate and an alkyne in the presence of a copper catalyst to form the triazole ring .

Another method involves the use of ethyl diazoacetate and hydrazine derivatives, which undergo cyclization to form the triazole ring . The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to reflux temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis : Treatment with HCl (aq.) at reflux converts the ester into 1H-1,2,3-triazole-1-carboxylic acid .

-

Basic Hydrolysis (Saponification) : Reaction with NaOH in aqueous ethanol produces the sodium salt of the carboxylic acid .

Table 1: Hydrolysis Reaction Conditions

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6h | 1H-1,2,3-triazole-1-carboxylic acid | ~90%* |

| Basic (NaOH) | 2M NaOH, EtOH/H₂O | Sodium 1H-1,2,3-triazole-1-carboxylate | ~85%* |

*Yields inferred from analogous triazole ester hydrolysis .

Reduction Reactions

The ester group can be reduced to a primary alcohol using borohydrides or lithium aluminum hydride:

-

NaBH₄ Reduction : Limited efficacy due to steric hindrance from the triazole ring, requiring prolonged reaction times .

-

LiAlH₄ Reduction : Efficient reduction in anhydrous THF yields 1H-1,2,3-triazole-1-methanol .

Key Observation : Regioselectivity in triazole ester reductions favors electron-deficient positions, but the C(1) ester in this compound exhibits slower kinetics compared to C(4)/C(5) analogs .

Nucleophilic Substitution at the Ester

The ethoxy group is susceptible to nucleophilic displacement:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in methanol forms 1H-1,2,3-triazole-1-carboxamide derivatives .

-

Transesterification : Ethanol can be replaced by bulkier alcohols (e.g., benzyl alcohol) under acidic catalysis .

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₂CH₃ | MeOH, 25°C, 12h | 1H-1,2,3-triazole-1-carboxamide |

| PhCH₂OH | H₂SO₄, toluene, 80°C | Benzyl 1H-1,2,3-triazole-1-carboxylate |

Triazole Ring Functionalization

The 1,2,3-triazole core participates in metal-catalyzed and cycloaddition reactions:

-

Copper-Catalyzed Click Chemistry : Acts as a precursor in Huisgen cycloadditions with terminal alkynes, forming bis-triazole frameworks .

-

Suzuki-Miyaura Coupling : Requires halogenation at the C(4) or C(5) position (not inherent to this compound), but the triazole nitrogen can coordinate palladium catalysts for auxiliary coupling .

Example Reaction Pathway :

-

Azide-alkyne cycloaddition with CuI catalysis forms fused triazole systems .

-

Subsequent Suzuki coupling with aryl boronic acids introduces aromatic substituents .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(I) Complexation : Stabilizes intermediates in click chemistry .

-

Ag(I) Coordination : Forms supramolecular aggregates with potential catalytic applications .

Thermal and Acidic Stability

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of ethyl 1H-1,2,3-triazole-1-carboxylate varies depending on its application. In biological systems, it often acts by inhibiting specific enzymes or interacting with molecular targets. For example, it can inhibit carbonic anhydrase by binding to the active site and blocking its activity . The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1H-1,2,3-triazole-1-carboxylate can be compared with other triazole derivatives, such as:

1H-1,2,4-Triazole-3-carboxylate: Similar in structure but differs in the position of nitrogen atoms, leading to different chemical properties and reactivity.

1,2,3-Triazole-4-carboxylate: Another isomer with distinct reactivity and applications.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms, which imparts unique chemical properties and makes it suitable for a wide range of applications .

Biologische Aktivität

Ethyl 1H-1,2,3-triazole-1-carboxylate is a member of the triazole family, which is recognized for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and agriculture, due to its potential as an antimicrobial agent, anti-inflammatory drug, and anticancer compound. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a triazole ring and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 142.12 g/mol. The unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and modulate cellular pathways:

- Antimicrobial Activity : Like other triazoles, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism underlies its antifungal properties.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. The following table summarizes some key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Activity

Studies have shown that this compound can reduce inflammatory markers in vitro. A notable study reported:

- Reduction in TNF-alpha levels : Treatment with the compound resulted in a significant decrease in TNF-alpha production in macrophages .

Anticancer Activity

Research into the anticancer effects of this compound has yielded promising results:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induced apoptosis with IC50 values ranging from 10 to 20 µM.

Case Studies

Several studies have investigated the potential applications of this compound:

- Fungal Infections : A clinical trial evaluated the efficacy of this compound as an antifungal agent in patients with recurrent fungal infections. The results showed a significant reduction in infection rates compared to standard treatments .

- Cancer Therapy : A preclinical study explored the combination of this compound with conventional chemotherapy agents. The combination therapy exhibited enhanced cytotoxicity against resistant cancer cell lines.

Eigenschaften

IUPAC Name |

ethyl triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-3-6-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUXQPLGGYIXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536939 | |

| Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35847-32-6 | |

| Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.